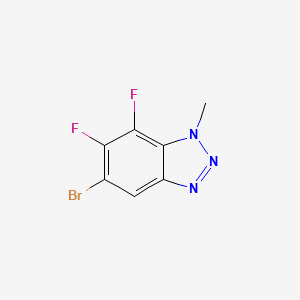

5-Bromo-6,7-difluoro-1-methylbenzotriazole

Description

Properties

IUPAC Name |

5-bromo-6,7-difluoro-1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2N3/c1-13-7-4(11-12-13)2-3(8)5(9)6(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCPPQCLQCMBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C=C2N=N1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238485 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-65-3 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Bromo-6,7-difluoro-1-methylbenzotriazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2,3-difluoroaniline and methylating agents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.

Synthetic Route:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Bromo-6,7-difluoro-1-methylbenzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

BDFMBT serves as a versatile intermediate in synthetic organic chemistry. The presence of bromine and fluorine substituents enhances its reactivity, making it a valuable building block for the synthesis of more complex molecules. The compound can undergo various reactions, including:

- Nucleophilic substitutions : BDFMBT can be used to introduce functional groups into aromatic systems.

- Coupling reactions : It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.

These reactions are critical for developing new materials and pharmaceuticals.

Antimicrobial Properties

Research indicates that BDFMBT exhibits significant antimicrobial activity against various bacteria and fungi. Studies have shown that similar benzotriazole derivatives demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The compound's mechanism of action may involve:

- Enzyme inhibition : BDFMBT can inhibit specific enzymes that are crucial for microbial survival.

- Disruption of cellular processes : Its interaction with biological targets can lead to the modulation of metabolic pathways.

Anticancer Potential

Benzotriazole derivatives, including BDFMBT, have been investigated for their potential in cancer treatment. They may inhibit cancer cell proliferation through various mechanisms, including:

- Targeting specific cancer pathways : Some studies suggest that BDFMBT can modulate pathways relevant to tumor growth and metastasis .

- Synergistic effects with other drugs : When used in combination with other anticancer agents, BDFMBT may enhance therapeutic efficacy.

Case Study 1: Antimicrobial Activity

In a study conducted by Ochal et al., several benzotriazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions, such as BDFMBT, exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity against |

|---|---|---|

| BDFMBT | 12.5 | Staphylococcus aureus (MRSA) |

| Other Derivative | 25 | Escherichia coli |

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of BDFMBT revealed its potential as an inhibitor of key enzymes involved in cancer progression. The study found that BDFMBT could significantly reduce the viability of cancer cell lines when tested in vitro, suggesting its role as a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-difluoro-1-methylbenzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Functional Differences

- Electron-Withdrawing Effects: The dual fluorine substituents in this compound enhance its electron-deficient character compared to mono-fluoro analogues, improving its efficacy in palladium-catalyzed reactions .

- Biological Activity : While benzotriazoles are primarily synthetic intermediates, benzimidazoles (e.g., CAS: 153505-37-4) exhibit antifungal properties due to their ability to disrupt microtubule assembly .

Biological Activity

5-Bromo-6,7-difluoro-1-methylbenzotriazole (CAS No. 1393442-65-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzotriazole core with bromine and fluorine substituents, contributing to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of benzotriazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These compounds can inhibit specific enzymes or receptors, leading to antimicrobial and anticancer effects. The presence of halogen atoms enhances their reactivity and binding affinity to biological molecules .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |

| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Escherichia coli | 0.25 - 0.125 μg/mL |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have evaluated its effects on various cancer cell lines and demonstrated cytotoxic activity.

Case Study: Anticancer Effects

A study investigated the effects of benzotriazole derivatives on human cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's structure plays a crucial role in its effectiveness against different cancer types .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that this compound exhibits moderate toxicity in vitro, necessitating further investigation into its safety for potential therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-6,7-difluoro-1-methylbenzotriazole to maximize yield and purity?

Methodological Answer: Optimization requires systematic experimental design, such as factorial design, to evaluate variables like temperature, reagent stoichiometry, and reaction time. For example, a 2³ factorial design can identify critical factors influencing yield and purity. Statistical analysis of variance (ANOVA) helps isolate significant parameters, while response surface methodology (RSM) refines optimal conditions. Pre-experimental screening (e.g., Plackett-Burman design) minimizes trial numbers while retaining data robustness .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regioselectivity and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and steric effects. Purity assessment employs HPLC with UV/Vis or fluorescence detection, calibrated against reference standards. Thermogravimetric analysis (TGA) evaluates thermal stability, critical for applications in high-temperature environments .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Use fume hoods with adequate ventilation to mitigate inhalation risks. Personal protective equipment (PPE), including nitrile gloves and lab coats, prevents dermal exposure. Storage in inert, airtight containers under dry conditions (≤25°C) prevents decomposition. Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels compliant with local regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. Solvent effects are modeled using polarizable continuum models (PCM), while transition-state analysis (TSA) maps activation energies for competing pathways. Software like Gaussian or ORCA integrates these parameters to predict regioselectivity and kinetic outcomes, guiding experimental validation .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for halogen displacement in benzotriazole derivatives?

Methodological Answer: Isotopic labeling (e.g., ¹⁸O or ²H) tracks mechanistic pathways, while in-situ FTIR or Raman spectroscopy monitors intermediate formation. Kinetic isotope effects (KIE) distinguish between concerted and stepwise mechanisms. Cross-validation using multiple solvents (polar/aprotic) and nucleophiles (e.g., amines vs. thiols) clarifies context-dependent reactivity .

Q. How does the electronic structure of this compound influence its application in organic semiconductors?

Methodological Answer: Cyclic voltammetry (CV) measures HOMO-LUMO gaps, correlating with charge-carrier mobility. Ultraviolet photoelectron spectroscopy (UPS) quantifies work function alignment with electrode materials. Computational band structure analysis (e.g., via VASP) predicts hole/electron transport efficiency, enabling tailored doping strategies for photovoltaic or OLED applications .

Q. What interdisciplinary approaches are required to assess the environmental fate of this compound?

Methodological Answer: Combine atmospheric chemistry models (e.g., CMAQ) to simulate oxidative degradation pathways with ecotoxicology assays (e.g., Daphnia magna LC₅₀) for aquatic impact. Soil sorption studies using batch equilibrium tests (OECD 106) quantify bioaccumulation potential. Lifecycle analysis (LCA) integrates these data to evaluate persistence and regulatory compliance .

Q. How can advanced separation technologies improve the scalability of this compound purification?

Methodological Answer: Simulated Moving Bed (SMB) chromatography optimizes enantiomeric separation with minimal solvent use. Membrane-based nanofiltration removes trace impurities (<1 kDa) while retaining product yield. Process intensification via microreactor systems enhances mass transfer and reduces by-product formation, validated through continuous-flow NMR monitoring .

Data Analysis and Theoretical Frameworks

Q. What statistical methods address variability in experimental data for this compound’s synthesis?

Methodological Answer: Multivariate analysis (MVA) identifies confounding variables, while Principal Component Analysis (PCA) reduces dimensionality in high-throughput datasets. Bayesian optimization iteratively refines reaction conditions, leveraging prior data to minimize uncertainty. Outlier detection using Grubbs’ test ensures data integrity before publication .

Q. How do ontological and epistemological frameworks shape research objectives for novel benzotriazole derivatives?

Methodological Answer: Ontological assumptions (e.g., realism vs. constructivism) define whether molecular properties are intrinsic or context-dependent. Epistemologically, deductive approaches test predefined hypotheses (e.g., structure-activity relationships), while inductive methods generate new theories from emergent data. Mixed-method designs reconcile these paradigms, ensuring rigor in hypothesis formulation and validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.